REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[S:5][C:6]=1[Br:7].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH:9]=[CH:13][N:14]([CH3:16])[CH3:15])[S:5][C:6]=1[Br:7]
|
Name
|
|
Quantity
|
9.7 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1Br)C(C)=O
|
Name
|
|
Quantity
|
44.8 mmol
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1Br)C(C=CN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.24 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |